N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
Description
Contextualization within Substituted Benzylamine (B48309) Chemistry and Related Structural Classes
The chemical identity of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE is defined by its three key substituents: a chloro group, a methoxy (B1213986) group, and an N-methyl group. The placement of the electron-withdrawing chloro group at the meta-position (C3) and the electron-donating methoxy group at the para-position (C4) of the benzene (B151609) ring creates a distinct electronic profile that influences the reactivity of the entire molecule. researchgate.netyoutube.com This substitution pattern can affect the nucleophilicity of the amine and the susceptibility of the aromatic ring to further modification.
The presence of a methyl group on the nitrogen atom classifies it as a secondary amine. This structural feature is significant as it alters the amine's reactivity and steric environment compared to its primary amine counterpart, 3-Chloro-4-methoxybenzylamine. nih.gov This N-methylation can be a crucial factor in fine-tuning the pharmacological profile of a final drug compound by modifying its binding interactions and metabolic stability.
Significance as a Synthetic Intermediate in Complex Molecule Construction
The primary significance of the (3-chloro-4-methoxy)benzylamine scaffold lies in its role as a key intermediate for synthesizing complex, biologically active molecules. Its utility is prominently demonstrated in the development of phosphodiesterase type 5 (PDE5) inhibitors. For instance, the closely related primary amine, 3-chloro-4-methoxybenzylamine hydrochloride, is a documented intermediate in the synthesis of Avanafil, a medication used for treating erectile dysfunction. chemicalbook.com
Research has shown that incorporating the (3-chloro-4-methoxybenzyl)amino moiety into different heterocyclic systems, such as quinazolines and phthalazines, leads to potent and selective PDE5 inhibitors. cphi-online.com This highlights the value of this specific substituted benzylamine fragment in generating molecules with targeted biological activity. The synthesis of these complex structures often involves coupling the benzylamine derivative with a suitable heterocyclic core, demonstrating its role as a foundational building block.
| Starting Moiety/Intermediate | Resulting Complex Molecule Class | Area of Research | Reference |
|---|---|---|---|
| 3-Chloro-4-methoxybenzylamine hydrochloride | Avanafil | PDE5 Inhibition | chemicalbook.com |
| 4-(3-chloro-4-methoxybenzyl amino) group | Pyrimidine derivatives | Versatile Intermediates | cphi-online.com |
| 3-chloro-4-methoxy benzylamine | Preparation of high-purity intermediates for pharmaceuticals | Organic Synthesis Method Development | google.com |
Overview of Current Research Trajectories Involving the this compound Moiety
Current research continues to leverage the unique properties of the this compound moiety and its close analogs in drug discovery. Beyond PDE5 inhibition, this structural motif is being explored in other therapeutic areas. The specific combination of chloro and methoxy substituents is often employed by medicinal chemists to optimize a compound's interaction with protein binding pockets and to enhance its pharmacological properties. youtube.com
For example, substituted benzylamines are investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, where modifications to the benzylamine template are systematically explored to build structure-activity relationships (SAR). nih.gov Furthermore, N-benzylpyrazine-2-carboxamide derivatives, which can be synthesized from substituted benzylamines, have been evaluated for antimycobacterial and antibacterial activity. nih.gov These research avenues underscore the versatility of the substituted benzylamine scaffold in generating diverse molecular architectures for various biological targets.
| Target Molecule Class | Therapeutic Area | Key Research Finding | Reference |
|---|---|---|---|
| Substituted Aryl Benzylamines | Enzyme Inhibition (17β-HSD3) | The benzylamine template is a promising starting point for inhibitor optimization. | nih.gov |
| Benzylamine-based Ligands | Complement Factor D Inhibition | Discovery of a new class of basic P1 benzylamine-based inhibitors. nih.gov | nih.gov |
| Substituted N-benzyl-3-chloropyrazine-2-carboxamides | Antimicrobial | Demonstrated activity against Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov | nih.gov |
| Quinoline derivatives | Catalysis / Synthesis | Benzylamine can act as a nucleophilic catalyst for the synthesis of 2-substituted quinolines. organic-chemistry.org | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQLOFIATPMQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372117-85-6 | |
| Record name | [(3-chloro-4-methoxyphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N Methyl 3 Chloro 4 Methoxy Benzylamine and Its Precursors
Direct N-Alkylation Approaches for N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE Synthesis
Direct N-alkylation methods are a primary strategy for the synthesis of this compound. These approaches involve the introduction of a methyl group onto the nitrogen atom of a pre-existing benzylamine (B48309) derivative.
N-Alkylation of 3-Chloro-4-methoxybenzylamine with Methylating Agents
The direct N-methylation of 3-chloro-4-methoxybenzylamine can be achieved using various methylating agents. This reaction is a form of N-alkylation where a methyl group is transferred to the primary amine. Common methylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate. researchgate.net The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic methyl group of the alkylating agent.
However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired secondary amine, this compound.
In some cases, catalytic systems are employed to enhance the efficiency and selectivity of N-alkylation reactions. For instance, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been shown to catalyze the N-alkylation of amines with alcohols. nih.gov While not specifically detailed for 3-chloro-4-methoxybenzylamine, these methods offer potential routes for its N-methylation using methanol (B129727) as the methyl source. nih.gov
Reductive Amination Strategies for N-Methylation of Benzyl (B1604629) Imine Precursors
Reductive amination represents a versatile and highly effective alternative to direct alkylation for the synthesis of this compound, minimizing the issue of over-alkylation. masterorganicchemistry.com This two-step, often one-pot, process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net
To synthesize this compound via this route, 3-chloro-4-methoxybenzaldehyde (B1194993) would be reacted with methylamine (B109427) to form the corresponding N-methyl imine. This imine is subsequently reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com
The choice of reducing agent can be critical. For instance, in the reductive amination of 3-nitrobenzaldehyde (B41214) with methylamine, sodium borohydride was found to cause partial reduction of the nitro group, whereas borane-tert-butylamine activated with methanesulfonic acid proved to be a safer and more selective alternative. researchgate.net This highlights the importance of selecting a reducing agent that is compatible with other functional groups present in the molecule.
Synthesis of 3-Chloro-4-methoxybenzylamine Precursor
Conversion of 3-Chloro-4-methoxybenzyl Alcohol
One common route to 3-chloro-4-methoxybenzylamine begins with 3-chloro-4-methoxybenzyl alcohol. google.com A patented method describes a two-step process starting from this alcohol. google.com First, the alcohol is converted to 3-chloro-4-methoxybenzyl chloride via a chlorination reaction using a reagent like phosphorus oxychloride in a solvent such as tetrahydrofuran. google.com
The resulting benzyl chloride is then reacted with urotropine (hexamethylenetetramine) in ethanol (B145695) to form a quaternary ammonium salt. google.com This salt is subsequently hydrolyzed using hydrochloric acid, followed by neutralization with a base like potassium hydroxide, to yield the target compound, 3-chloro-4-methoxybenzylamine. google.com
Halogen Substitution Reactions for Aromatic Chlorination
Another approach involves the direct chlorination of a suitable precursor, such as 4-methoxybenzylamine (B45378). chemicalbook.com This method introduces the chlorine atom at the desired position on the aromatic ring. It is noted that 4-methoxybenzylamine can serve as a raw material for the preparation of 3-chloro-4-methoxybenzylamine hydrochloride, which is an intermediate in the synthesis of some pharmaceutical compounds. chemicalbook.com
The synthesis of chiral p-methoxy benzylamine has been described involving a para-position halogenation step on a protected chiral benzylamine. google.com While this specific process aims for a chiral product, the principle of aromatic halogenation is applicable to the synthesis of non-chiral precursors as well.
Reductive Amination from Aldehydic Precursors (e.g., 3-chloro-4-methoxybenzaldehyde)
The precursor 3-chloro-4-methoxybenzylamine can also be synthesized via the reductive amination of 3-chloro-4-methoxybenzaldehyde. biosynth.comsigmaaldrich.comnih.gov This process involves reacting the aldehyde with an ammonia (B1221849) source, such as ammonia or ammonium formate, to form an intermediate imine, which is then reduced. organic-chemistry.org
Various catalytic systems can be employed for this transformation. For example, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes. researchgate.netmdpi.com These catalysts, in the presence of hydrogen gas, can facilitate the reaction of aldehydes with amines to produce the corresponding substituted benzylamines. researchgate.netmdpi.com The reaction conditions, such as temperature and hydrogen pressure, can be optimized to achieve high yields of the desired amine. mdpi.com
Amination Reactions of Functionalized Aryl Bromides
The synthesis of the precursor, 3-chloro-4-methoxybenzylamine, can also be envisioned starting from a suitably functionalized aryl bromide, such as 1-bromo-2-chloro-4-(bromomethyl)-5-methoxybenzene or a related derivative. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org
In a hypothetical synthetic route, a precursor like 1-bromo-3-chloro-4-methoxybenzene could be the starting material. Following functionalization to introduce a methylamine or a precursor group at the benzylic position, the Buchwald-Hartwig amination could be employed. This reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base like cesium carbonate or sodium tert-butoxide. nih.gov The reaction allows for the coupling of aryl bromides with a wide range of amines, including ammonia equivalents, to produce primary arylamines. organic-chemistry.org While this approach is synthetically versatile, the multi-step nature and the cost of the palladium catalyst are important considerations.
Advanced Synthetic Transformations Involving the Benzylamine Moiety
The benzylamine moiety in this compound allows for a range of advanced synthetic transformations, enabling the creation of more complex molecular architectures.
Nucleophilic Substitution Reactions at the Benzylic Position
While the amino group itself is a poor leaving group, it can be activated to facilitate nucleophilic substitution at the benzylic carbon. One strategy involves the in-situ activation of tertiary benzylic amines with benzyne, generated from 2-(trimethylsilyl)phenyl triflate and a fluoride (B91410) source like CsF. This forms an ammonium salt, which can then be displaced by various nucleophiles with inversion of configuration, allowing for the stereospecific formation of C-S, C-Se, C-C, and C-N bonds. This method provides a metal-free approach to functionalize the benzylic position of chiral tertiary benzylamines.
Oxidation and Reduction Pathways of the Amine Functionality
The amine functionality in this compound can undergo various oxidation and reduction reactions.
Oxidation:
Aerobic oxidation of secondary benzylamines can lead to the formation of the corresponding imines. This transformation can be catalyzed by various systems, including biomimetic quinone catalysts. For instance, 1,10-phenanthroline-5,6-dione (B1662461) in the presence of a co-catalyst can efficiently dehydrogenate secondary amines under an oxygen atmosphere. nih.gov Metal-free catalytic systems, such as those using salicylic (B10762653) acid derivatives, can also promote the oxidative coupling of benzylamines to imines under an oxygen atmosphere. researchgate.net Further oxidation of the resulting imine can lead to the formation of an amide. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as boron trifluoride etherate can oxidize aldimines to amides. organic-chemistry.orgrsc.org
Reduction (C-N Bond Cleavage):
The benzylic C-N bond can be cleaved under certain reductive conditions. This N-debenzylation can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This reaction is often used as a deprotection strategy in multi-step syntheses. More recent methods have explored synergistic catalytic systems, for instance using Pd/C in the presence of 1,1,2-trichloroethane (B165190) for the N-debenzylation of benzylamines to yield the corresponding primary or secondary amine hydrochlorides. organic-chemistry.org
Strategies for Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives can be achieved through several key strategies.
Asymmetric Imine Reduction:
A prominent method for the asymmetric synthesis of chiral amines is the catalytic asymmetric reduction of a prochiral imine. An imine formed from 3-chloro-4-methoxybenzaldehyde and methylamine can be reduced using a chiral catalyst to produce one enantiomer of the final product in excess. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine ligands, are widely used for the asymmetric hydrogenation of imines. acs.org Organocatalytic methods, for example using chiral phosphoric acids, have also been developed for the asymmetric reductive amination of aldehydes. savemyexams.com
Chiral Resolution:
If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. For basic compounds like benzylamines, chiral acids such as L-(+)-tartaric acid or its derivatives are frequently used. researchgate.netgoogle.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.
Below is a table summarizing potential synthetic strategies for this compound and its precursors, along with their key features.
| Target Compound | Starting Material | Key Reaction | Reagents | Advantages | Disadvantages |
| 3-Chloro-4-methoxybenzylamine | 3-Chloro-4-methoxybenzyl alcohol | Chlorination & Delepine Reaction | POCl₃, Hexamethylenetetramine, HCl | High yield and purity | Multi-step process |
| This compound | 3-Chloro-4-methoxybenzylamine | Eschweiler-Clarke Reaction | HCOOH, HCHO | Prevents over-alkylation | Uses excess reagents |
| This compound | 3-Chloro-4-methoxybenzaldehyde | Reductive Amination | CH₃NH₂, NaBH(OAc)₃ | One-pot, efficient | Requires careful control of stoichiometry |
| 3-Chloro-4-methoxybenzylamine precursor | Substituted Aryl Bromide | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Broad substrate scope | Catalyst cost, potential side reactions |
This table provides a comparative overview of some of the primary synthetic routes discussed.
Chemical Reactivity and Mechanistic Studies of N Methyl 3 Chloro 4 Methoxy Benzylamine Derivatives
Investigation of Reaction Mechanisms for N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE Formation
The primary method for the synthesis of this compound is through the reductive amination of 3-chloro-4-methoxybenzaldehyde (B1194993) with methylamine (B109427). This reaction is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation, effectively avoiding the formation of tertiary amines that can occur with direct alkylation methods. researchgate.net
The mechanism proceeds in two main stages:
Imine Formation: The process initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 3-chloro-4-methoxybenzaldehyde. This is followed by a proton transfer and subsequent dehydration to form the corresponding N-methylimine intermediate, (E)-N-((3-chloro-4-methoxyphenyl)methylene)methanamine. The formation of this imine is typically catalyzed by mild acid.
Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. This reduction can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing imines in the presence of aldehydes. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is also an effective method. researchgate.net
| Aldehyde | Amine | Catalyst/Reducing Agent | Yield (%) | Reference |
|---|---|---|---|---|
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite/H₂ | 72-96 | researchgate.net |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite/H₂ | 60-89 | researchgate.net |
| Benzaldehyde | Benzylamine (B48309) | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Good yields | organic-chemistry.org |
| 4-Methoxybenzaldehyde | Benzylamine | Ir(III) catalyst/CH₃OH | - | rsc.org |
| 3-Nitrobenzaldehyde (B41214) | Methylamine | Borane-tert-butylamine/MSA | 87 (as HCl salt) | rsc.org |
Mechanisms of C-N Bond Cleavage in Activated Benzylamine Analogues
The cleavage of the C-N bond in benzylamines is a significant transformation in both synthetic and biological contexts. Various mechanisms can facilitate this cleavage, often involving oxidation or photochemical activation.
One prominent mechanism is oxidative cleavage . For instance, electrochemical methods can achieve the selective cleavage of the benzyl (B1604629) C-N bond to form the corresponding aldehyde. mdpi.com This process occurs without the need for metal catalysts or external oxidants, using water as the oxygen source. researchgate.netmdpi.com The reaction proceeds through the oxidation of the amine, followed by hydrolysis of an iminium intermediate. Studies on a range of substituted benzylamines, including primary, secondary, and tertiary amines, show that this method is broadly applicable. researchgate.netmdpi.com
Another pathway involves photochemical cleavage . Certain photolabile protecting groups, such as the 3-(diethylamino)benzyl (DEABn) group, can be used to release amines through the direct photochemical breaking of the benzylic C-N bond upon irradiation. rsc.org
Catalytic methods also play a role. For example, the C-N bond in p-methoxybenzyl (PMB) substituted tertiary sulfonamides can be selectively cleaved using a catalytic amount of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃). acs.org The proposed mechanism involves the coordination of the Lewis acid catalyst, which facilitates the cleavage.
| Substrate | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzylamine (B45378) | 4-Methoxybenzaldehyde | Electrochemical oxidation | 81 | mdpi.com |
| 4-Chlorobenzylamine (B54526) | 4-Chlorobenzaldehyde | Electrochemical oxidation | 71 | mdpi.com |
| 3-Chlorobenzylamine (B151487) | 3-Chlorobenzaldehyde | Electrochemical oxidation | 57 | mdpi.com |
| N-Benzyl-4-methyl-N-(4-methoxybenzyl)benzenesulfonamide | N-Benzyl-4-methylbenzenesulfonamide | Bi(OTf)₃ (cat.), DCE, 85 °C | 95 | acs.org |
Role of Substituents in Reaction Selectivity and Efficiency
The substituents on the aromatic ring and the nitrogen atom of benzylamine derivatives play a critical role in determining the molecule's reactivity, selectivity, and the efficiency of chemical reactions. The interplay of electronic and steric effects of the chloro, methoxy (B1213986), and N-methyl groups in this compound dictates its chemical behavior.
The chloro group at the 3-position of the benzene (B151609) ring primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring towards electrophilic aromatic substitution by reducing the electron density of the ring. However, it also possesses a weak electron-donating resonance effect (+R effect) due to its lone pairs of electrons.
In reactions where the benzylamine acts as a nucleophile, the electron-withdrawing nature of the chlorine atom can decrease the basicity and nucleophilicity of the amino group, albeit to a lesser extent than substituents directly conjugated with the reaction center. In the context of C-N bond cleavage, the presence of a halogen substituent influences reaction yields. For instance, in electrochemical oxidation, the yield for 4-chlorobenzylamine is 71%, while for 3-chlorobenzylamine it is 57%. mdpi.com This suggests that the position of the chloro group, and its resulting electronic influence, can impact the efficiency of the cleavage reaction. In some reductive amination reactions, chloro-substituted substrates have been observed to give lower yields compared to other substituted analogues. nih.gov
The methoxy group at the 4-position is a powerful electron-donating group due to its strong resonance effect (+R effect), which overrides its inductive electron-withdrawing effect (-I effect). This donation of electron density significantly activates the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.
This increased electron density also influences reactions at the benzylic position. The electron-donating nature of the methoxy group can stabilize cationic intermediates that may form during a reaction, such as in C-N bond cleavage. Studies have shown that benzylamines with electron-donating groups, like methoxy, often react faster or give higher yields in certain transformations. For example, in the electrochemical oxidative cleavage of benzylamines, 4-methoxybenzylamine provides the corresponding aldehyde in an 81% yield. mdpi.com Similarly, in catalytic C-N bond cleavage of sulfonamides, the presence of a p-methoxybenzyl group facilitates the reaction. acs.org Reductive amination of p-methoxybenzaldehyde also proceeds with high yields, often ranging from 72-96% under specific catalytic conditions. researchgate.net
The replacement of a hydrogen atom on the nitrogen with a methyl group introduces both steric and electronic effects.
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect (+I effect). This increases the electron density on the nitrogen atom, thereby increasing its basicity and nucleophilicity compared to the primary benzylamine.
Steric Effect: The methyl group adds steric bulk around the nitrogen atom. This can hinder the approach of reactants to the nitrogen or the adjacent benzylic carbon. The degree of this steric hindrance can influence reaction rates and selectivity. For example, while N-substitution did not significantly affect the outcome of electrochemical C-N bond cleavage, mdpi.com in other reactions, such as nucleophilic additions, the steric bulk can play a more decisive role. The conformation of the aminomethyl side chain is also influenced by N-alkylation, which can affect how the molecule binds to active sites in enzymatic reactions or interacts with catalysts.
Computational and Theoretical Investigations of N Methyl 3 Chloro 4 Methoxy Benzylamine Systems
Quantum Chemical Calculations for Molecular Conformation and Stability
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of a molecule, known as its conformation. These calculations solve the Schrödinger equation for a given molecular system, providing energies for different spatial arrangements of the atoms. nih.gov For N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE, the key dihedral angles to consider are those around the C-N bond and the C-C bond connecting the benzyl (B1604629) group to the aromatic ring.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The conformations corresponding to the minima on this surface represent the most stable forms of the molecule. These calculations can be performed using various levels of theory, such as Hartree-Fock (HF) or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), often with different basis sets to balance accuracy and computational cost. youtube.com
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-N-C-C1) | Relative Energy (kcal/mol) |
| A | 60° | 0.5 |
| B | 180° | 0.0 (Most Stable) |
| C | -60° | 0.6 |
Note: This data is illustrative and based on typical conformational analyses of substituted benzylamines.
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms. nih.gov DFT methods calculate the electron density of a system to determine its energy, which is computationally less intensive than traditional wave-function-based methods while often providing a high level of accuracy. nih.gov
Theoretical Modeling of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. Theoretical models, particularly those based on DFT, can provide a wealth of information about the distribution of electrons within this compound. Frontier Molecular Orbital (FMO) theory is a crucial component of this analysis. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). kchem.org These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Electronic Properties of this compound (Calculated using DFT)
| Parameter | Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 7.6 |
| Electronegativity (χ) | 4.7 |
| Chemical Hardness (η) | 3.8 |
| Electrophilicity Index (ω) | 2.9 |
Note: This data is illustrative and based on typical values for similar aromatic amines.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov
In Silico Predictions of Intermolecular Interactions for this compound Derivatives
In silico methods are instrumental in predicting how derivatives of this compound might interact with other molecules, such as biological macromolecules or other chemical species. mdpi.com Molecular docking is a prominent technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This is particularly useful in drug design to understand how a ligand might interact with the active site of a protein.
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of these intermolecular interactions over time. biorxiv.org These simulations can reveal the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of this compound derivatives to their targets. biorxiv.orgbiorxiv.org For instance, studies on benzamide (B126) derivatives have used molecular docking to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with their target proteins. mdpi.com
Pharmacological and Biological Research on N Methyl 3 Chloro 4 Methoxy Benzylamine Derivatives
Structure-Activity Relationship (SAR) Studies of Related Benzylamine (B48309) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of the N-methyl-(3-chloro-4-methoxy)benzylamine scaffold, SAR studies have elucidated the critical roles of various substituents and structural modifications in modulating their pharmacological effects.
Modulation of Lipophilicity by Benzyl (B1604629) and Methoxy (B1213986) Groups in Biological Contexts
The lipophilicity of a molecule, often expressed as its logP value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and target engagement. The benzyl and methoxy groups of this compound derivatives play a significant role in modulating this property.
The presence of a methoxy group can enhance a compound's lipophilicity, which may lead to increased membrane permeability. researchgate.net This is a desirable trait for drugs targeting intracellular components. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Studies on O(6)-benzylguanine derivatives, for instance, have suggested that an optimal level of lipophilicity, with logP values in the range of 1.4 to 2.6, is beneficial for their utility as imaging agents.
Role of Halogenation in Target Binding Affinity and Specificity
The introduction of halogen atoms, such as the chlorine in the 3-position of the this compound core, is a common strategy in drug design to enhance biological activity. Halogenation can influence a molecule's properties in several ways. The presence of a chlorine atom on an aromatic ring generally increases the molecule's lipophilicity. researchgate.net This can lead to a greater partitioning of the compound into the lipophilic environment of a cell membrane or the hydrophobic pockets of a protein. researchgate.net
Furthermore, the chlorine atom can participate in non-bonding interactions with the binding site of a biological target, thereby increasing binding affinity. researchgate.net It can also serve to block positions susceptible to metabolic hydroxylation, which can improve the metabolic stability and duration of action of a compound. researchgate.net The electron-withdrawing nature of chlorine can also influence the electrophilicity of nearby regions of the molecule, potentially affecting its reactivity and interactions with target macromolecules. researchgate.net
Investigation of Molecular Target Interactions and Mechanisms of Action
Derivatives of this compound have been investigated for their interactions with various molecular targets, leading to the elucidation of their mechanisms of action. These studies have revealed activities ranging from enzyme inhibition to the modulation of cellular signaling pathways.
Enzyme Inhibition Studies (e.g., Phosphodiesterase 5)
A notable area of investigation for derivatives incorporating the 3-chloro-4-methoxybenzylamino moiety has been the inhibition of phosphodiesterase 5 (PDE5). PDE5 is a key enzyme in the cGMP signaling pathway and is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension.
Researchers have synthesized and evaluated various 4-(3-chloro-4-methoxybenzyl)aminophthalazines. nih.gov Within this series, specific substitutions at other positions on the phthalazine (B143731) ring system were found to be critical for potent PDE5 inhibition. For example, the introduction of a 4-hydroxypiperidino group at the 1-position led to a compound with an IC50 of 0.56 nM for PDE5, demonstrating high potency and selectivity over other PDE isozymes. nih.gov
Similarly, quinazoline (B50416) derivatives bearing the 4-(3-chloro-4-methoxybenzylamino) substitution have been identified as potent and selective PDE5 inhibitors. These findings underscore the importance of the 3-chloro-4-methoxybenzylamino fragment in anchoring these molecules within the active site of PDE5.
| Derivative Class | Key Substituent | Target | Potency (IC50) | Reference |
| Phthalazines | 4-hydroxypiperidino | PDE5 | 0.56 nM | nih.gov |
| Quinazolines | Varied | PDE5 | Potent Inhibition |
Receptor Binding and Signaling Pathway Modulation
The versatility of the this compound scaffold is further demonstrated by its incorporation into ligands targeting various receptors. For instance, arylphenylpyrrolidinylmethylphenoxybenzamides have been developed as high-affinity and selective antagonists for the κ opioid receptor. nih.gov In one study, a compound featuring a 3-chloro substitution on the benzamide (B126) ring demonstrated favorable properties for use as a tracer in receptor occupancy studies. nih.gov
In another line of research, heterocyclic methoxynaphthamide analogs have been synthesized and evaluated for their binding to dopamine (B1211576) receptors. nih.gov These studies revealed that specific stereoisomers exhibited strong and selective binding to the D4 receptor subtype. nih.gov While not direct derivatives, these examples highlight the utility of the substituted benzylamine motif in the design of receptor-targeted ligands. The specific substitution pattern, including the chloro and methoxy groups, can significantly influence binding affinity and selectivity.
| Derivative Class | Target Receptor | Activity | Reference |
| Aminobenzyloxyarylamides | κ opioid receptor | Antagonist | nih.gov |
| Heterocyclic methoxynaphthamides | Dopamine D4 receptor | Selective Ligand | nih.gov |
Cellular Process Perturbations (e.g., Apoptosis Induction in Cancer Cells)
A significant body of research has focused on the anticancer potential of benzylamine derivatives, with many studies reporting the induction of apoptosis (programmed cell death) in cancer cells. While research may not have focused specifically on this compound itself, numerous related structures have demonstrated this activity.
For example, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to cause DNA damage without directly binding to or intercalating with DNA. ukrbiochemjournal.org Their pro-apoptotic effects were associated with the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org
Similarly, a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles were synthesized and evaluated for their antiproliferative activity. Among these, a p-chlorobenzylamino derivative was identified as a potent inhibitor of cancer cell growth. ulpgc.es The most active compounds in this series were found to induce apoptosis in a time- and concentration-dependent manner in U-937 cancer cells. ulpgc.es
Furthermore, newly synthesized bis-benzimidazole derivatives have been reported to exert anti-tumor activity through the induction of both apoptosis and autophagy. nih.gov These findings collectively suggest that the benzylamine scaffold is a promising framework for the development of novel anticancer agents that function by triggering cellular self-destruction mechanisms.
| Derivative Class | Cancer Cell Line | Mechanism | Reference |
| 2-Amino-5-benzylthiazoles | Human leukemia cells | DNA damage, Caspase-3 cleavage | ukrbiochemjournal.org |
| 2-Benzylamino-4-amino-5-aroylthiazoles | U-937, SK-MEL-1 | Apoptosis induction | ulpgc.es |
| Bis-benzimidazoles | HL60, U937 | Apoptosis and autophagy induction | nih.gov |
In Vitro Biological Activity Assessments
The in vitro evaluation of novel chemical entities is a cornerstone of drug discovery, providing initial insights into their potential therapeutic efficacy and mechanism of action. For derivatives of this compound, a variety of assays have been employed to assess their biological activities across different disease models.
Research into the antimicrobial properties of the parent compound, 3-chloro-4-methoxybenzenemethanamine (B50188), has indicated its potential against a spectrum of bacteria. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria . However, specific data on the antimicrobial efficacy of N-methylated derivatives of 3-chloro-4-methoxybenzylamine, including detailed minimum inhibitory concentration (MIC) values, are not extensively available in publicly accessible scientific literature. The functionalization of the amine group is a common strategy to modulate the antimicrobial activity of benzylamine compounds, suggesting that N-methylation could influence the potency and spectrum of these derivatives. Further dedicated studies are required to fully elucidate the antimicrobial potential of this specific subclass of compounds.
The evaluation of the anti-inflammatory properties of this compound derivatives is an area of active investigation. While direct studies on these specific derivatives are limited, research on structurally related compounds provides some context. For instance, derivatives containing a 3-methoxybenzylidene moiety have been shown to exhibit anti-inflammatory effects in preclinical models nih.gov. The anti-inflammatory potential of such compounds is often assessed through their ability to inhibit key inflammatory mediators and enzymes. However, comprehensive studies detailing the anti-inflammatory response of this compound derivatives, including their effects on cytokine production and inflammatory signaling pathways, are not yet prevalent in the scientific literature.
A notable area of research for derivatives of the core 3-chloro-4-methoxybenzylamine structure is in the field of antiviral agents, particularly against the Hepatitis B virus (HBV). A significant derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), which incorporates the N-methyl-(3-amino-4-methoxy)benzyl core, has demonstrated promising anti-HBV activity.
In vitro studies have shown that IMB-0523 exhibits potent inhibitory effects on both wild-type and drug-resistant strains of HBV. The mechanism of action is believed to involve the upregulation of the host restriction factor APOBEC3G (A3G), which is known to inhibit HBV replication. The half-maximal inhibitory concentration (IC50) values for IMB-0523 against different HBV genotypes have been determined, highlighting its potential as a novel anti-HBV agent.
| Compound | HBV Genotype | IC50 (µM) |
|---|---|---|
| IMB-0523 | Wild-type HBV | 1.99 |
| IMB-0523 | Drug-resistant HBV | 3.30 |
| Lamivudine (3TC) - Control | Wild-type HBV | 7.37 |
| Lamivudine (3TC) - Control | Drug-resistant HBV | >440 |
Preliminary investigations into the anticancer potential of 3-chloro-4-methoxybenzenemethanamine have suggested that this compound may possess properties that are detrimental to cancer cells. In vitro experiments have indicated that it can induce apoptosis in various cancer cell lines, with proposed mechanisms involving the generation of oxidative stress and the disruption of mitochondrial function . One study highlighted its ability to inhibit the proliferation of breast cancer cells and trigger apoptosis through the activation of caspase pathways .
Furthermore, related quinazoline derivatives incorporating a 4-methoxybenzylthio moiety have been synthesized and evaluated for their anticancer activities researchgate.net. These compounds are designed as protein kinase inhibitors, a class of targeted cancer therapeutics researchgate.net. While these findings are promising, detailed cytotoxicity data, such as IC50 values across a broad panel of cancer cell lines for this compound derivatives, are not yet widely reported.
In Vivo Preclinical Pharmacokinetic and Metabolic Stability Studies
The transition from in vitro activity to in vivo efficacy is a critical step in the drug development process. Preclinical pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.
Liver Microsomal Metabolic Stability Profiling
The metabolic stability of xenobiotics is a critical parameter in drug discovery, influencing their in vivo half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are frequently used in in vitro assays to predict the metabolic clearance of new chemical entities. Research into derivatives of this compound has included assessments of their stability in the presence of liver microsomes to identify compounds with improved pharmacokinetic profiles.
A key area of investigation has been the modification of metabolically labile sites to enhance stability. For instance, in a series of analogues of the GPR88 agonist RTI-13951-33, which shares structural similarities with this compound, strategic chemical modifications have been shown to significantly improve metabolic stability. The parent compound, RTI-13951-33, exhibited poor metabolic stability in mouse liver microsomes (MLMs), with a short half-life of 0.7 hours in plasma. medchemexpress.com
To address this, researchers focused on sites prone to oxidative metabolism. One such strategy involved the replacement or blocking of the methoxymethyl group. medchemexpress.com For example, replacing the methoxy group with a larger isopropoxy group in one analogue resulted in improved microsomal stability, with a half-life of 4.3 minutes and a clearance (CL) of 330 μL min⁻¹ mg⁻¹. medchemexpress.com Another approach, blocking the benzylic carbon with a methyl group, also led to a slight increase in liver microsomal stability. medchemexpress.com
A particularly successful modification was the development of the derivative RTI-122 (30a), which demonstrated good metabolic stability with a half-life of 5.8 hours and a clearance of 23 mL min⁻¹ kg⁻¹ in mouse plasma. medchemexpress.com This enhanced stability, coupled with good plasma exposure and brain penetration, highlighted RTI-122 as a promising lead compound. medchemexpress.comresearchgate.netnih.govrti.org The improved pharmacokinetic properties of RTI-122 compared to RTI-13951-33 were attributed to the successful mitigation of metabolic liabilities. medchemexpress.com
These findings underscore the importance of liver microsomal metabolic stability profiling in the iterative process of drug design and optimization. By identifying and modifying metabolically vulnerable positions within the chemical scaffold of this compound derivatives, researchers can develop new compounds with more favorable pharmacokinetic characteristics suitable for further preclinical and clinical evaluation.
Metabolic Stability of this compound Derivatives in Liver Microsomes
| Compound | Modification | Half-life (t½) | Clearance (CL) | Species | Reference |
|---|---|---|---|---|---|
| RTI-13951-33 | Parent Compound | 0.7 h (in plasma) | 352 mL min⁻¹ kg⁻¹ (in plasma) | Mouse | medchemexpress.com |
| Analogue with isopropoxy group | Replacement of methoxy group | 4.3 min | 330 μL min⁻¹ mg⁻¹ | Mouse | medchemexpress.com |
| RTI-122 (30a) | Undisclosed modifications | 5.8 h (in plasma) | 23 mL min⁻¹ kg⁻¹ (in plasma) | Mouse | medchemexpress.comresearchgate.netnih.govrti.org |
Cytochrome P450 Enzyme Inhibition and Induction Potentials
The potential for drug-drug interactions is a critical consideration in the development of new therapeutic agents. A significant proportion of these interactions arise from the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics. Consequently, the evaluation of the effects of this compound derivatives on CYP enzyme activity is a crucial aspect of their pharmacological profiling.
Cytochrome P450 Enzyme Inhibition
In vitro studies are conducted to determine the inhibitory potential of new compounds against major CYP isoforms, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value indicates a high potential for inhibiting a specific CYP enzyme, which could lead to elevated plasma concentrations of co-administered drugs metabolized by that enzyme.
For derivatives of this compound, such as the GPR88 agonist RTI-13951-33, some off-target activities have been assessed. RTI-13951-33 was found to have a moderate affinity for the serotonin (B10506) transporter (SERT) with a Ki of 0.75 μM, but it poorly inhibited SERT function with an IC50 of 25.1 ± 2.7 μM. medchemexpress.commedchemexpress.com While this provides some insight into its selectivity, comprehensive data on its direct inhibitory effects on a panel of CYP450 enzymes is not extensively detailed in the available literature.
Cytochrome P450 Enzyme Induction
In addition to inhibition, new chemical entities are also evaluated for their potential to induce the expression of CYP enzymes. Induction can lead to an accelerated metabolism of co-administered drugs, potentially reducing their efficacy. These studies are typically carried out in primary human hepatocytes.
Currently, there is a lack of publicly available data on the cytochrome P450 enzyme induction potential of this compound derivatives. Further research is required to characterize the full drug-drug interaction profile of this class of compounds.
CYP450 Inhibition Profile of a Representative this compound Derivative (RTI-13951-33)
| Target | IC50 (µM) | Reference |
|---|---|---|
| SERT | 25.1 ± 2.7 | medchemexpress.commedchemexpress.com |
| CYP1A2 | Data not available | |
| CYP2C9 | Data not available | |
| CYP2C19 | Data not available | |
| CYP2D6 | Data not available | |
| CYP3A4 | Data not available |
Medicinal Chemistry and Drug Discovery Applications of N Methyl 3 Chloro 4 Methoxy Benzylamine Scaffolds
Design and Synthesis of Novel Pharmacologically Active Derivatives
The synthesis of derivatives based on the N-methyl-(3-chloro-4-methoxy)benzylamine scaffold leverages established and innovative organic chemistry methodologies. The core structure, featuring a secondary amine, is a key reactive handle for derivatization. Common synthetic strategies involve N-alkylation, acylation, and reductive amination to introduce diverse functional groups and build more complex molecular architectures.
For instance, the amine can be reacted with various acid chlorides or activated carboxylic acids to form a diverse library of amides. nih.govnih.gov A general route for synthesizing benzamide (B126) derivatives involves reacting a substituted benzylamine (B48309) with a benzoyl chloride in the presence of a base. Similarly, coupling with heterocyclic carboxylic acids can yield novel compounds with potential biological activity. researchgate.net Another key synthetic route is the reaction of benzylamines with aldehydes or ketones via reductive amination to produce a wide range of substituted secondary and tertiary amines.
A prevalent method for creating N-substituted pyrrolidines utilizes the this compound scaffold to generate an azomethine ylide intermediate. This intermediate can then undergo a [3+2] cycloaddition reaction with various dipolarophiles, such as α,β-unsaturated esters, to construct the pyrrolidine (B122466) ring system in high yields. chemicalbook.com This approach is highly valuable for accessing complex heterocyclic structures that are often found in biologically active natural products and pharmaceuticals.
Furthermore, the aromatic ring of the benzylamine scaffold can be further functionalized. Electrophilic aromatic substitution reactions can introduce additional substituents, although the existing chloro and methoxy (B1213986) groups will direct the position of new entrants, influencing the electronic and steric properties of the molecule. These synthetic strategies provide a robust platform for generating extensive libraries of this compound derivatives for pharmacological screening.
Scaffold Derivatization for Enhanced Potency and Selectivity in Drug Candidates
Scaffold derivatization is a cornerstone of medicinal chemistry, aimed at optimizing the interaction between a lead compound and its biological target. For the this compound scaffold, modifications are systematically introduced to explore the structure-activity relationships (SAR).
One key area of derivatization is the modification of the amine group. Converting the secondary amine to a tertiary amine or incorporating it into a heterocyclic system can drastically alter a compound's basicity, lipophilicity, and ability to form hydrogen bonds. For example, in the development of inhibitors for the deubiquitinase complex USP1/UAF1, which is a target in non-small cell lung cancer, various N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized. acs.org The SAR studies revealed that substitution on the benzyl (B1604629) ring was well-tolerated, and incorporating heterocyclic rings like pyridine (B92270) could enhance potency, with some analogues achieving IC₅₀ values in the low micromolar range. acs.org
Another strategy involves modifying the phenyl ring's substitution pattern. The existing 3-chloro and 4-methoxy groups provide a specific electronic and steric profile. Altering these substituents or adding new ones can improve binding affinity and selectivity. For instance, in the development of 12-lipoxygenase (12-LOX) inhibitors, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide was optimized. nih.gov The study demonstrated that modifications to the benzylamine portion were critical for potency, leading to compounds with nanomolar inhibitory activity and excellent selectivity over related enzymes. nih.gov
The data below from a study on USP1/UAF1 inhibitors illustrates how derivatization of a benzylamine scaffold impacts potency.
| Compound | Benzylamine Substitution | IC₅₀ (µM) |
|---|---|---|
| 12 | 4-Phenyl | 3.7 |
| 16 | 4-Pyridyl | 1.9 |
| 17 | 3-Pyridyl | 1.1 |
Application in Drug Development Programs for Specific Therapeutic Areas
The versatility of the benzylamine scaffold has led to its incorporation into drug development programs across multiple therapeutic areas.
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and vasodilation. nih.goveurekaselect.com Marketed PDE5 inhibitors like sildenafil (B151) feature a core heterocyclic structure designed to mimic the cGMP substrate. The design of novel PDE5 inhibitors often involves exploring different scaffolds that can fit into the enzyme's active site. While not always the primary pharmacophore, benzylamine moieties can be incorporated as auxiliary components to enhance binding affinity and selectivity. researchgate.net The benzyl group can form hydrophobic or π-stacking interactions with amino acid residues in the active site, while the amine can act as a hydrogen bond donor or acceptor. For instance, research into tadalafil (B1681874) analogues has shown that modifying substituents on a core structure can lead to highly potent and selective inhibitors. nih.gov A benzylamine-type structure could be appended to such cores to probe interactions with solvent-exposed regions of the enzyme, potentially improving pharmacokinetic properties.
Benzylamine derivatives have been investigated for their potential as anti-arrhythmic agents. nih.gov Phenylalkylamines, a class that includes benzylamines, are known to function as Class IV anti-arrhythmic agents by blocking calcium channels. nih.govscispace.com The drug bepridil, for example, contains a complex substituted benzylamine structure and exerts its anti-arrhythmic effects by blocking multiple ion channels, including calcium and potassium channels. amegroups.org Research has shown that various substitutions on the benzylamine core can modulate activity. A study on 2-, 3-, and 4-substituted benzylamines identified several derivatives with significant anti-arrhythmic activity in experimental models. nih.gov The this compound scaffold, with its specific substitution pattern, could be a valuable starting point for developing new anti-arrhythmic drugs with tailored selectivity for specific cardiac ion channels, potentially reducing the pro-arrhythmic side effects associated with some existing therapies.
The benzylamine scaffold is a privileged structure in the design of antimicrobial and antiviral agents. researchgate.netresearchgate.net Its derivatives have demonstrated activity against a wide range of pathogens, including bacteria and viruses. The mechanism of action often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. nih.govmdpi.com
For example, a series of coumarin (B35378) derivatives containing benzylamine groups were synthesized and showed excellent in vitro antibacterial activity. researchgate.net Structure-activity relationship studies indicated that introducing electron-donating groups could enhance this activity. researchgate.net In another study, benzyl guanidine (B92328) derivatives were synthesized, with some compounds showing potent activity against both Staphylococcus aureus and Escherichia coli, with MIC values in the low µg/mL range. mdpi.com The positive charge of the guanidinium (B1211019) group at physiological pH is thought to facilitate interaction with the negatively charged bacterial cell envelope. mdpi.com The this compound scaffold can be readily incorporated into such designs to optimize antibacterial or antiviral potency.
| Compound | Benzyl Substitution | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|---|
| 9h | 2-Trifluoromethyl | >256 | 4 |
| 9m | 2-Chloro-3-trifluoromethyl | 0.5 | 1 |
Benzylamine-derived molecules have emerged as promising candidates in the development of novel anticancer therapies. nih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and reduction of metastasis. nih.gov
In studies on melanoma, benzylamine derivatives were shown to compromise the viability of human and murine melanoma cells by promoting apoptosis and inhibiting cell migration at micromolar concentrations. nih.gov Another key strategy involves targeting specific enzymes that are dysregulated in cancer. As mentioned, N-benzyl-2-phenylpyrimidin-4-amine derivatives are effective inhibitors of the USP1/UAF1 deubiquitinase complex, a potential target for non-small cell lung cancer. acs.org Furthermore, closely related benzamide structures have been explored as aromatase inhibitors for breast cancer therapy and as antiproliferative agents targeting various cancer cell lines. nih.gov The this compound scaffold provides a robust framework for developing new anticancer agents with improved efficacy and selectivity.
Prodrug Design and Delivery System Considerations for Benzylamine Derivatives
The development of novel therapeutics often faces challenges related to the physicochemical and pharmacokinetic properties of the active pharmaceutical ingredient (API). nih.gov Benzylamine derivatives, including scaffolds like this compound, are valuable in medicinal chemistry but may possess characteristics that hinder their clinical utility, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. researchgate.netresearchgate.net To overcome these obstacles, prodrug design and advanced drug delivery systems represent critical strategies for optimizing therapeutic efficacy. researchgate.netactamedicamarisiensis.ro
A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the parent active drug. actamedicamarisiensis.ro This approach is a well-established tool in drug development to improve properties like solubility, stability, and bioavailability. nih.govresearchgate.net For benzylamine derivatives, the primary amine or secondary amine functional group serves as a convenient chemical handle for prodrug modification.
Prodrug Strategies for Benzylamine Derivatives
The primary amino group of benzylamines or the secondary amine in N-methylated versions can be temporarily masked by forming a bioreversible linkage, such as an amide, carbamate, or an N-Mannich base. These linkages are designed to be stable during administration and absorption but cleave enzymatically or chemically at the target site to release the active benzylamine compound.
Amide Prodrugs: One common strategy involves acylating the amine to form an amide bond. The choice of the acyl group can significantly influence the prodrug's properties. For instance, creating peptide prodrugs by linking an amino acid or a dipeptide to the benzylamine scaffold can leverage peptide transporters in the small intestine for improved absorption. nih.gov Research on acyclovir, an antiviral with poor water solubility, demonstrated that peptide amide prodrugs significantly increased solubility and were designed to be cleaved by specific enzymes like dipeptidyl peptidase IV (DPPIV). nih.gov This strategy could be adapted for benzylamine derivatives to enhance their oral bioavailability.
Carbamate Prodrugs: Carbamate linkages offer another versatile option for creating prodrugs of amine-containing compounds. These can be engineered to release the parent amine, carbon dioxide, and an alcohol. The rate of cleavage can be tuned by modifying the electronic properties of the attached alcohol moiety, providing a mechanism for controlled release.
Self-Immolative Linkers: Advanced prodrug systems can utilize self-immolative linkers. These are spacer systems that, after an initial enzymatic or chemical trigger, undergo a cascade of intramolecular reactions to release the active drug. escholarship.org For benzylamine-containing drugs, a linker could be designed to be cleaved by a tumor-specific enzyme, initiating a self-immolative cascade that releases the cytotoxic benzylamine derivative specifically within the tumor microenvironment, thereby reducing systemic toxicity. Research into traceless linkers for protein-polymer conjugates highlights the potential for controlled release, where the rate can be modulated by the electronic nature of the linker. escholarship.org
The table below summarizes potential prodrug strategies applicable to benzylamine scaffolds.
| Prodrug Strategy | Linkage Type | Potential Activation Mechanism | Therapeutic Goal |
| Peptide Conjugation | Amide | Enzymatic cleavage (e.g., by peptidases) | Improved absorption via peptide transporters |
| Acyloxymethyl Carbamates | Carbamate | Esterase-mediated hydrolysis | Enhanced lipophilicity and passive diffusion |
| Phosphate Prodrugs | Phosphoamide | Alkaline phosphatase-mediated cleavage | Increased aqueous solubility for parenteral administration |
| Self-Immolative Systems | Various (e.g., p-aminobenzyl carbamates) | Trigger-specific cleavage (e.g., enzyme, pH) | Targeted drug release at a specific site |
Drug Delivery System Considerations
Beyond molecular modification through prodrugs, incorporating benzylamine derivatives into advanced drug delivery systems can further enhance their therapeutic performance. These systems can protect the drug from degradation, control its release rate, and target it to specific tissues or cells. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate the drug. mdpi.com This encapsulation can protect the benzylamine derivative from premature metabolism and improve its circulation time. The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to cancer cells or other specific sites, a key strategy in targeted therapy.
Liposomes: Liposomes are vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. A lipophilic prodrug of a benzylamine derivative could be incorporated into the lipid bilayer, while a more water-soluble version could be encapsulated in the aqueous core. Liposomes can reduce the toxicity of the encapsulated drug and alter its pharmacokinetic profile.
Polymer-Drug Conjugates: Similar to the PEGylation strategy used to improve the in-vivo stability and circulation time of therapeutic proteins, benzylamine derivatives can be conjugated to polymers like polyethylene (B3416737) glycol (PEG). escholarship.org This process can increase the drug's hydrodynamic size, reducing renal clearance and prolonging its presence in the bloodstream. By incorporating a cleavable linker between the polymer and the drug, the active benzylamine can be slowly released over time. escholarship.org
The table below outlines delivery systems that could be considered for benzylamine derivatives.
| Delivery System | Description | Potential Advantages for Benzylamine Derivatives |
| Polymeric Nanoparticles | Solid colloidal particles made of biodegradable polymers encapsulating the drug. mdpi.com | Protects from degradation; allows for controlled release and surface functionalization for targeting. |
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. | Can carry both water-soluble and lipid-soluble drug forms; reduces systemic toxicity. |
| Polymer-Drug Conjugates | Covalent attachment of a polymer (e.g., PEG) to the drug molecule. escholarship.org | Increased circulation half-life; reduced immunogenicity; improved stability. |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Suitable for localized, sustained drug delivery (e.g., subcutaneous injection). |
By thoughtfully applying prodrug design principles and leveraging advanced drug delivery systems, the therapeutic potential of promising scaffolds like this compound can be fully realized, paving the way for the development of safer and more effective medicines.
Advanced Spectroscopic and Structural Elucidation Techniques in N Methyl 3 Chloro 4 Methoxy Benzylamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.
In ¹H NMR spectroscopy, the distinct electronic environments of the protons result in characteristic chemical shifts. The aromatic protons on the substituted benzene (B151609) ring typically appear as multiplets or distinct doublets and doublets of doublets, depending on their coupling with adjacent protons. The methoxy (B1213986) (-OCH₃) protons are expected to produce a sharp singlet, while the N-methyl (-NHCH₃) protons will also appear as a singlet, though its chemical shift can be influenced by the solvent and concentration. The benzylic protons (-CH₂-) adjacent to the nitrogen atom will also resonate as a singlet.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. rsc.orghmdb.ca The number of signals confirms the molecular symmetry. The carbons of the benzene ring resonate in the aromatic region, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. The methoxy carbon, N-methyl carbon, and benzylic carbon each produce a distinct signal in the aliphatic region of the spectrum. rsc.orgchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar compounds such as N-benzyl-3-chloroaniline, N-benzyl-4-methoxyaniline, and 3-methoxybenzylamine. rsc.orgchemicalbook.com
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic-H | 6.8 - 7.3 | 111 - 155 |
| Methoxy (-OCH₃) | ~3.9 | ~56 |
| Benzylic (-CH₂-) | ~3.7 | ~54 |
| N-Methyl (-CH₃) | ~2.4 | ~36 |
| N-H | Variable (1.5 - 2.5) | N/A |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, which has a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm this formula with high accuracy.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 185. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will appear at m/z 187 with about one-third the intensity of the molecular ion peak.
The fragmentation pattern provides valuable structural information. For this compound, fragmentation is dominated by cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage), a common pathway for amines. libretexts.org Key fragmentation pathways include:
Benzylic C-N bond cleavage: This is often the most significant fragmentation, leading to the formation of the stable 3-chloro-4-methoxybenzyl cation at m/z 155/157.
Loss of a methyl radical: Alpha-cleavage can also result in the loss of the N-methyl group (•CH₃), yielding a fragment ion at m/z 170/172.
McLafferty rearrangement: While less common for this specific structure, it can occur in related long-chain amines. miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 185/187 | [C₉H₁₂ClNO]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 155/157 | [C₈H₈ClO]⁺ | Cleavage of the benzylic C-N bond |
| 121 | [C₈H₉N]⁺ | Loss of the 3-chloro-4-methoxyphenyl group from [M]⁺ |
| 44 | [C₂H₆N]⁺ | Fragment containing the N-methyl and methylene (B1212753) group |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the various functional groups within the this compound molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum will exhibit several characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹.
Aromatic C=C Bends: Aromatic ring C=C stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong absorption band characteristic of the aryl-alkyl ether (methoxy group) will be present in the 1200-1275 cm⁻¹ range. nist.govchemicalbook.com
C-N Stretch: The C-N stretching vibration for the benzylamine (B48309) structure is expected in the 1020-1250 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretch will appear as a moderate to strong band in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Moderate |
| Aromatic C-H | Stretch | 3010 - 3100 | Moderate |
| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate to Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |
| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1200 - 1275 | Strong |
| Amine (C-N) | Stretch | 1020 - 1250 | Moderate |
| Aryl Halide (C-Cl) | Stretch | 600 - 800 | Moderate to Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While X-ray crystallography data for this compound itself may not be readily available, this technique is invaluable for determining the precise three-dimensional solid-state structure of its derivatives. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, researchers can determine exact bond lengths, bond angles, and torsional angles. scispace.com
Chromatographic Techniques for Purity Assessment and Advanced Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. ijnc.ir
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring strongly absorbs. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. nih.gov
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is also suitable for analyzing this compound due to its volatility. hpst.cztcichemicals.com In GC, the sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. GC-MS provides the added advantage of confirming the identity of the peak by its mass spectrum, making it a powerful tool for both purity assessment and impurity identification. nih.gov
Future Research Directions and Emerging Paradigms for N Methyl 3 Chloro 4 Methoxy Benzylamine
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of benzylamines, including N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE, has traditionally relied on methods that may involve harsh reagents and generate significant waste. The future of its synthesis is geared towards environmentally benign processes that prioritize atom economy, energy efficiency, and the use of renewable resources.
Key research thrusts in this area include:
Catalytic N-Alkylation and Amination: Moving away from stoichiometric reagents, research is focusing on catalytic systems. For instance, manganese dioxide has been used for the N-alkylation of amines with alcohols under solvent-free conditions, presenting a greener alternative to traditional methods. organic-chemistry.org Similarly, water-soluble catalysts like calix mdpi.comresorcinarene sulfonic acid enable dehydrative amination of alcohols directly in water, allowing for easy catalyst recycling. organic-chemistry.org
Photocatalysis: Visible light-promoted reactions are emerging as a powerful tool in organic synthesis. researchgate.net Recent developments in using visible light to promote the nickel-catalyzed amination of benzyl (B1604629) C-H bonds offer a pathway for direct and efficient synthesis of benzylamine (B48309) derivatives under mild conditions. wipo.int This approach minimizes the need for pre-functionalized starting materials, reducing step counts and waste.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Exploring transaminases or other enzymes for the synthesis of chiral benzylamines from corresponding ketones or aldehydes is a promising avenue for producing enantiomerically pure compounds, which is often crucial for therapeutic efficacy.
Alternative Solvents and Reaction Conditions: The use of water as a solvent, as well as solvent-free reaction conditions, significantly reduces the environmental impact of chemical synthesis. organic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate reactions, often leading to higher yields and cleaner product profiles in the synthesis of benzylamine derivatives. mdpi.com A patent for preparing 3-chloro-4-methoxybenzylamine highlights a desire to adhere to green chemistry principles, although the described route still employs traditional solvents and reagents like phosphorus oxychloride. google.com This indicates a clear opportunity for improvement by incorporating more advanced, sustainable methodologies.
Exploration of Novel Biological Targets for Benzylamine Derivatives
Benzylamine and its derivatives represent a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. While the specific biological activities of this compound are a subject of ongoing investigation, the broader class of benzylamines provides a roadmap for future exploration. The focus is shifting from single-target agents to multi-target directed ligands (MTDLs), which can be more effective for multifactorial diseases. nih.gov
Potential and emerging biological targets for benzylamine analogues include:
Enzyme Inhibition:
Monoamine Oxidase (MAO) and Cholinesterases (ChE): Benzylamine derivatives have shown promise as inhibitors of MAO and ChE, which are key targets in neurodegenerative diseases like Alzheimer's and depression. nih.gov
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an important target in hormone-dependent cancers. mdpi.com
Copper Amine Oxidases (CAOs): These enzymes are involved in critical cellular processes, and 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors. nih.gov
Protein Kinase CK2: As a regulator of numerous cellular processes, CK2 is an attractive target in oncology. researchgate.net Benzylamine-containing scaffolds could be explored for the development of selective CK2 inhibitors. researchgate.net
Antiproliferative and Antitumor Activity:
Tubulin Polymerization: Novel N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and exhibiting potent anti-vascular and antitumor activities. nih.gov This opens an avenue for developing this compound analogues as potential anticancer agents. nih.gov
Anti-inflammatory and Antifibrotic Effects:
Xanthone derivatives featuring halogenated benzylamine substituents have demonstrated significant antioxidant and anti-inflammatory properties, in some cases suppressing pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
In the search for treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone (B1678446) derivatives with benzylamine linkages have been synthesized and shown to modulate the TGF-β/Smad pathway, a key driver of fibrosis. acs.org
The exploration of these targets will be driven by high-throughput screening of compound libraries, detailed structure-activity relationship (SAR) studies, and molecular modeling to understand the binding interactions at the atomic level.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogues
The drug discovery process is notoriously long and expensive. mdpi.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating timelines and improving the probability of success. mdpi.com For this compound analogues, these computational tools offer immense potential.
Key applications include:
Predictive Modeling (ADMET & QSAR): ML algorithms can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds before they are even synthesized. openmedicinalchemistryjournal.comnih.gov This allows chemists to prioritize candidates with favorable drug-like properties. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new analogues, guiding the design of more potent compounds. mdpi.com
Virtual Screening and de Novo Design: AI can rapidly screen vast virtual libraries of potential benzylamine derivatives against a specific biological target, identifying promising hits for synthesis and testing. researchgate.net Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for specific properties like binding affinity and synthetic accessibility. nih.gov
Synthesis Planning and Optimization: ML is not just for biological prediction; it can also guide chemical synthesis. Active learning, a form of ML, can be used in an iterative loop with experimentation to efficiently explore complex chemical spaces and identify optimal reaction conditions or high-performing materials, as demonstrated in the discovery of novel copolymers. nih.gov This approach can be adapted to optimize the synthesis of complex benzylamine analogues.
The integration of AI and ML transforms drug discovery from a process of serendipitous screening to one of data-driven, intelligent design, significantly enhancing the efficiency of developing new therapeutic agents based on the this compound scaffold.
Collaborative Research Initiatives in Medicinal and Synthetic Chemistry for Benzylamine Compounds
The complexity of modern drug discovery necessitates a departure from siloed research efforts. Future breakthroughs for benzylamine compounds will increasingly depend on robust, interdisciplinary collaborations. nih.govchemrxiv.org
Essential collaborative frameworks include:
Academia-Industry Partnerships: These collaborations bridge the gap between fundamental research and clinical application. Academic labs can focus on novel synthesis methods and target identification, while industry partners provide resources for large-scale screening, lead optimization, and clinical development.
Interdisciplinary Teams: A successful drug discovery program requires the integrated expertise of synthetic organic chemists, computational chemists, structural biologists, pharmacologists, and clinicians. youtube.com For example, synthetic chemists can create a library of benzylamine analogues researchgate.netacs.org, which are then tested by biologists, with the results fed back to computational chemists to refine predictive models in a continuous improvement cycle. researchgate.net
Open Science and Distributed Discovery: Models like the Distributed Drug Discovery (D3) program demonstrate how multi-institutional collaborations, even involving undergraduate students, can contribute to the discovery of new bioactive compounds, such as antimicrobials. nih.gov Sharing data and protocols through open platforms can accelerate the pace of research globally.
These collaborative initiatives foster innovation by combining diverse skill sets and perspectives, creating a powerful engine for translating fundamental chemical research on compounds like this compound into tangible therapeutic advances.
Q & A
Q. What are the common synthetic routes for N-Methyl-(3-Chloro-4-Methoxy)Benzylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzylamine core. Key steps include:
- Chlorination and Methoxylation : Starting from 4-methoxybenzylamine, chlorination at the 3-position is achieved using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–25°C) to avoid over-substitution .
- N-Methylation : Alkylation of the amine group is performed using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to enhance nucleophilicity. Solvent choice (e.g., THF or DMF) and reaction time (6–24 hours) critically impact side-product formation .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ catalyst, 0–5°C | 85% purity | |
| N-Methylation | CH₃I, K₂CO₃, THF, 12 hrs | 72% yield | |
| Purification | Recrystallization (EtOAc/hexane) | >95% purity |
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR reveals distinct signals for the N-methyl group (δ 2.2–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy group (δ 3.8 ppm). ¹³C NMR confirms the quaternary carbon at the chloro-substituted position .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 200.0845) and fragments corresponding to loss of Cl or OCH₃ groups .
- X-ray Crystallography : Used to resolve structural ambiguities, such as the spatial arrangement of substituents on the benzene ring .
Q. Table 2: Key Spectral Benchmarks
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR | N-CH₃ (singlet, δ 2.3 ppm) | |
| IR | N-H stretch (3300 cm⁻¹), C-Cl (750 cm⁻¹) | |
| HRMS | [M+H]⁺ = 200.0845 (calc. 200.0841) |
Q. What are the primary research applications of this compound in academic settings?
Methodological Answer:
- Pharmacological Probes : Used to study neurotransmitter receptor interactions (e.g., serotonin or dopamine receptors) due to structural mimicry of endogenous amines .
- Organic Synthesis : Serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents, via further functionalization (e.g., amidation or cross-coupling) .
- Structure-Activity Relationship (SAR) Studies : Modifications to the chloro or methoxy groups help elucidate steric and electronic effects on target binding .
Advanced Questions
Q. How can researchers optimize the selective N-methylation of (3-Chloro-4-Methoxy)Benzylamine while minimizing side reactions?
Methodological Answer:
- Base Selection : Use non-nucleophilic bases (e.g., DBU) to prevent dehydrohalogenation of the chloro substituent .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict temperature control (<40°C) to avoid N-oxide formation .
- Catalytic Approaches : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems, reducing reaction time to 4–6 hours .
Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) often arise from variations in cell lines or incubation times. Harmonizing protocols (e.g., CLSI guidelines) improves reproducibility .
- Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed effects, distinguishing parent compound activity from downstream products .
- Computational Modeling : Molecular docking studies clarify whether structural analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzylamine) share binding modes, explaining divergent bioactivities .
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme function?
Methodological Answer:
- Kinetic Assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., cytochrome P450 isoforms) to determine competitive vs. non-competitive binding .
- Isotopic Labeling : ¹⁴C-labeled N-methyl groups track metabolic pathways, identifying primary sites of enzymatic oxidation or demethylation .
- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., CYP3A4) to assess residue-specific interactions with the chloro-methoxy moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
